What are the chemical properties of Boc-4-nitro-D-phenylalanine
What are the chemical properties of Boc-4-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Boc-4-nitro-D-phenylalanine is a crucial amino acid derivative that serves as a fundamental building block in medicinal chemistry and peptide synthesis. Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a reactive nitro group on the phenyl ring, offers enhanced stability and functional versatility. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for professionals in drug discovery and biochemical research.
Physicochemical and Spectroscopic Properties
Boc-4-nitro-D-phenylalanine is typically a white to off-white crystalline powder.[1] Its core physical and chemical characteristics are summarized below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | [2] |
| Synonyms | Boc-D-Phe(4-NO2)-OH, N-Boc-4-nitro-D-phenylalanine, Boc-p-nitro-D-Phe-OH | [1][2] |
| CAS Number | 61280-75-9 | [1][2] |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2] |
| Molecular Weight | 310.3 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 107-120 °C | [1] |
| Purity | ≥ 99% (by HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = -8 ± 1.5º (c=1% in MeOH)[α]D²⁰ = +32 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8 °C, Keep refrigerated | [1][3] |
Chemical Reactivity and Stability
The chemical behavior of Boc-4-nitro-D-phenylalanine is dictated by its three primary functional components: the carboxylic acid, the Boc-protected amine, and the aromatic nitro group.
Stability: The compound is stable under recommended storage conditions (0-8 °C).[1] Like many Boc-protected amino acids, it is susceptible to hydrolysis under strong acidic conditions, which cleaves the Boc group.[4] Long-term storage at low temperatures is crucial to maintain its chemical integrity and reactivity.[4]
Reactivity: The molecule's utility is derived from the distinct reactivity of its functional groups, which can be manipulated in a controlled, stepwise manner. The nitro group, in particular, offers a versatile handle for further chemical modifications.[1][5]
-
Boc Group Deprotection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[6] Its primary function is to temporarily block the α-amino group during peptide synthesis to prevent self-polymerization and ensure controlled, sequential addition of amino acids.[1][5] It is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7][8][9]
-
Nitro Group Reduction: The aromatic nitro group is a key feature that enhances the compound's utility.[1][10] It can be selectively reduced to an amino group (-NH₂) under various conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂).[11][12] This transformation provides a site for further derivatization, such as bioconjugation or the introduction of other functional moieties.[1][10]
-
Carboxylic Acid Activation: The carboxylic acid group is activated for amide bond formation during peptide synthesis. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC), N-Hydroxybenzotriazole (HOBt), or HATU are used to facilitate the reaction with the free amino group of another amino acid or the growing peptide chain.[13]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of Boc-4-nitro-D-phenylalanine and its application in peptide synthesis.
This protocol is a standard procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[6]
Materials:
-
4-nitro-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane (or THF)
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 4-nitro-D-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution. Stir the mixture at room temperature until the amino acid is fully dissolved.
-
Boc Protection: Cool the solution to 0-5 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 by the dropwise addition of 1M NaOH.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane). Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or ether to remove unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl or KHSO₄ solution. The product will precipitate as a white or off-white solid.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-4-nitro-D-phenylalanine.
Purpose: To determine the purity of Boc-4-nitro-D-phenylalanine.
Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 270 nm (due to the nitroaromatic group)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of Mobile Phase A and B.
Applications in Peptide Synthesis and Drug Development
Boc-4-nitro-D-phenylalanine is primarily used in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The D-configuration is often incorporated to increase peptide stability against enzymatic degradation, while the nitro group serves as a versatile functional handle.
The SPPS cycle is an iterative process of deprotection and coupling to build a peptide sequence on a solid support resin.[7][14]
Experimental Protocol for a Single SPPS Cycle:
-
Resin Swelling: The synthesis begins with swelling the resin (e.g., Merrifield resin for a peptide acid) in a suitable solvent like Dichloromethane (DCM).[7]
-
Deprotection: The Boc protecting group from the resin-bound amino acid is removed by treating it with a solution of 50% TFA in DCM for approximately 15-30 minutes.[7][15]
-
Washing: The resin is thoroughly washed with DCM and then often with isopropanol and DCM again to remove residual TFA and byproducts.[7]
-
Neutralization: The resulting ammonium trifluoroacetate salt is neutralized to the free amine using a base, typically 5-10% diisopropylethylamine (DIEA) in DCM or DMF.[14][16] This step is crucial for the subsequent coupling reaction.
-
Coupling: The next amino acid, in this case, Boc-4-nitro-D-phenylalanine (2-4 equivalents), is pre-activated with coupling reagents (e.g., HBTU/HOBt) and added to the resin. The reaction is allowed to proceed for 1-2 hours.[7]
-
Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[]
-
Repeat: This cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled.[14]
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7]
The incorporation of Boc-4-nitro-D-phenylalanine into peptide sequences is a strategic choice in drug design for several reasons:
-
Enhanced Stability: The use of a D-amino acid can significantly increase the peptide's resistance to proteases, thereby extending its in-vivo half-life.
-
Structural Probe: The nitro group can act as a spectroscopic probe due to its distinct electronic properties.
-
Bio-conjugation Handle: After reduction to an amine, the resulting anilino group can be used for attaching other molecules, such as imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polymers like PEG to improve pharmacokinetic properties.[1][10]
-
Modulation of Activity: The introduction of this unnatural amino acid can alter the peptide's conformation and interaction with its biological target, potentially leading to enhanced binding affinity or modified biological activity.[1][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-4-nitro-D-phenylalanine | C14H18N2O6 | CID 2755957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. nbinno.com [nbinno.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
